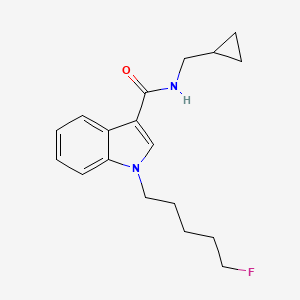
N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro CYPPICA is an analytical reference material that is structurally categorized as a synthetic cannabinoid. The structure of highly substituted pyrazoles identified as cannabimimetic designer drugs has been reported. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Wissenschaftliche Forschungsanwendungen
Metabolic Analysis and Characterization
A study conducted by Sobolevsky, Prasolov, and Rodchenkov (2015) focused on the in vitro metabolism of N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, also known as 5F-APICA. This research was pivotal in identifying the metabolic pathways and products formed when this compound is subjected to human liver microsomes (HLMs). The findings indicated that the compound predominantly produces mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites. Interestingly, the amide bond in this compound demonstrated resistance to metabolic cleavage, highlighting its stability under metabolic conditions (Sobolevsky, Prasolov, & Rodchenkov, 2015).
Analytical and Structural Elucidation
In another research, Qian et al. (2017) contributed significantly to the understanding of similar compounds by providing detailed analytical properties and structural elucidation. This study, though not directly focusing on N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, provides a framework for analyzing and characterizing similar synthetic cannabinoids, which is crucial for understanding their chemical properties and potential applications (Qian, Jia, Li, Hua, & Liu, 2017).
Anticancer and Antimicrobial Properties
Gokhale, Dalimba, and Kumsi (2017) explored the synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives with a focus on their potential anticancer and antimicrobial activities. Although this research does not directly investigate N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, it opens avenues for exploring similar indole derivatives for potential therapeutic applications in oncology and infectious diseases (Gokhale, Dalimba, & Kumsi, 2017).
Metabolic Stability and Clearance
The metabolic stability and clearance pathways of similar synthetic cannabinoids have been studied by Gandhi et al. (2015). Their research on STS-135, a compound structurally related to N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide, provides insights into the metabolic processes, including pathways like mono-, di-, or trihydroxylation and oxidative defluorination, which could be relevant for understanding the metabolism of N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (Gandhi, Wohlfarth, Zhu, Pang, Castaneto, Scheidweiler, & Huestis, 2015).
Eigenschaften
Produktname |
N-(cyclopropylmethyl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide |
|---|---|
Molekularformel |
C18H23FN2O |
Molekulargewicht |
302.4 |
IUPAC-Name |
N-(cyclopropylmethyl)-1-(5-fluoropentyl)indole-3-carboxamide |
InChI |
InChI=1S/C18H23FN2O/c19-10-4-1-5-11-21-13-16(15-6-2-3-7-17(15)21)18(22)20-12-14-8-9-14/h2-3,6-7,13-14H,1,4-5,8-12H2,(H,20,22) |
InChI-Schlüssel |
ZBWTXQPFLUBXFN-UHFFFAOYSA-N |
SMILES |
C1CC1CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Synonyme |
5-fluoro AMP; 5-fluoro AMP Indole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



